REACTION_CXSMILES
|
[C:1](Cl)(C)=O.[CH3:5][O:6][CH2:7]OC.C(Cl)OC.[C:14]1([O-:20])[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.[Na+].[OH-].[Na+].O1[CH2:28][CH2:27][CH2:26]C1>[Cl-].[Cl-].[Zn+2].CCOCC>[C:27]([C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=1[O:20][CH2:5][O:6][CH3:7])([CH3:26])([CH3:28])[CH3:1] |f:3.4,5.6,8.9.10|
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
205 g
|
Type
|
reactant
|
Smiles
|
C(=O)(C)Cl
|
Name
|
|
Quantity
|
229 g
|
Type
|
reactant
|
Smiles
|
COCOC
|
Name
|
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Cl-].[Zn+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(OC)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(C)Cl
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(OC)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
is stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with an efficient
|
Type
|
CUSTOM
|
Details
|
at RT
|
Type
|
ADDITION
|
Details
|
the reaction mix
|
Type
|
STIRRING
|
Details
|
stirred for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
STIRRING
|
Details
|
stirring for a further 60 minutes
|
Duration
|
60 min
|
Type
|
CUSTOM
|
Details
|
the phases separated
|
Type
|
WASH
|
Details
|
The organic phase was washed with 3×500 mls of distilled water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the ether removed on a Rota-Vap
|
Type
|
CUSTOM
|
Details
|
The unreacted phenol was removed by passage through a basic alumina column
|
Type
|
DISTILLATION
|
Details
|
The recovered material (compound “5.1”) was purified by flash distillation under reduced pressure, 67–68° C
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)C1=C(C=CC=C1)OCOC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |